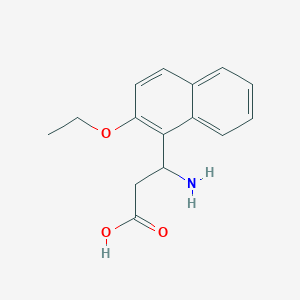
1-(2-(Azepan-1-yl)propyl)-1H-1,2,3-triazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-(Azepan-1-yl)propyl)-1H-1,2,3-triazole-4-carboxylic acid is a compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound features an azepane ring, which is a seven-membered nitrogen-containing ring, attached to a propyl chain that is further connected to a triazole ring with a carboxylic acid group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
準備方法
The synthesis of 1-(2-(Azepan-1-yl)propyl)-1H-1,2,3-triazole-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the use of azepane, propyl bromide, and 1,2,3-triazole-4-carboxylic acid as starting materials. The reaction typically proceeds through a nucleophilic substitution reaction where the azepane reacts with propyl bromide to form 2-(Azepan-1-yl)propyl bromide. This intermediate is then reacted with sodium azide to form the corresponding azide, which undergoes a cycloaddition reaction with 1,2,3-triazole-4-carboxylic acid to yield the final product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and other advanced techniques can also be employed to enhance the efficiency of the synthesis.
化学反応の分析
1-(2-(Azepan-1-yl)propyl)-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions where the azepane or triazole ring can be substituted with other functional groups using appropriate reagents and conditions.
Cycloaddition: The triazole ring can participate in cycloaddition reactions with various dienophiles or dipolarophiles, leading to the formation of new cyclic compounds.
Common reagents and conditions used in these reactions include organic solvents such as dichloromethane, acetonitrile, and ethanol, as well as catalysts like palladium or copper. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-(2-(Azepan-1-yl)propyl)-1H-1,2,3-triazole-4-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for the treatment of various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other valuable compounds.
作用機序
The mechanism of action of 1-(2-(Azepan-1-yl)propyl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, leading to the inhibition or activation of various biological processes. The azepane ring can also contribute to the compound’s biological activity by enhancing its binding affinity to target molecules. The exact molecular targets and pathways involved depend on the specific application and context of the research.
類似化合物との比較
1-(2-(Azepan-1-yl)propyl)-1H-1,2,3-triazole-4-carboxylic acid can be compared with other similar compounds, such as:
3-(Azepan-1-yl)propanoic acid hydrochloride: This compound features a similar azepane ring but lacks the triazole ring and carboxylic acid group, making it less versatile in terms of chemical reactivity and biological activity.
4-Hydroxy-2-quinolones: These compounds have a different core structure but share some similar biological activities, such as antimicrobial and anticancer properties.
Phenoxy acetamide derivatives: These compounds have different functional groups but are also studied for their potential therapeutic applications.
The uniqueness of this compound lies in its combination of the azepane and triazole rings, which confer distinct chemical and biological properties that are not found in other similar compounds.
特性
分子式 |
C12H20N4O2 |
|---|---|
分子量 |
252.31 g/mol |
IUPAC名 |
1-[2-(azepan-1-yl)propyl]triazole-4-carboxylic acid |
InChI |
InChI=1S/C12H20N4O2/c1-10(15-6-4-2-3-5-7-15)8-16-9-11(12(17)18)13-14-16/h9-10H,2-8H2,1H3,(H,17,18) |
InChIキー |
PHBQZLZGVATJID-UHFFFAOYSA-N |
正規SMILES |
CC(CN1C=C(N=N1)C(=O)O)N2CCCCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(4-chloro-2-methoxyphenyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B15066039.png)
![5H-[1]Benzopyrano[2,3-b]pyridin-5-one, 8-(ethylamino)-2-methyl-](/img/structure/B15066040.png)

![3-Phenylfuro[3,4-b]quinoxalin-1(3H)-one](/img/structure/B15066045.png)





![tert-Butyl 2-(aminomethyl)-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B15066098.png)



